Disperse blue 165
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-4-26(5-2)16-6-7-18(19(10-16)23-13(3)28)24-25-20-14(11-21)8-17(27(29)30)9-15(20)12-22/h6-10H,4-5H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGWLJGBFZBZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068335 | |
| Record name | N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41642-51-7 | |
| Record name | N-[2-[2-(2,6-Dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41642-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Blue 165 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041642517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[2-[2-(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Chemical Engineering Research on Disperse Blue 165
Traditional and Industrial Synthesis Methodologies
Precursor Compounds and Reaction Conditions
The primary raw materials for the synthesis of Disperse Blue 165 are 2,6-dibromo-4-nitroaniline (B165464) and m-acetamino-N,N-diethylaniline. worlddyevariety.comtandfonline.comgoogle.com The former serves as the diazo component, while the latter acts as the coupling component.
The synthesis of the precursor 2,6-dibromo-4-nitroaniline itself has been a subject of research to improve its environmental footprint. An organic solvent-free process has been developed for its preparation from 4-nitroaniline (B120555) using a combination of bromide and bromate (B103136) salts in an aqueous acidic medium at ambient temperatures. sci-hub.rursc.org
Table 1: Precursor Compounds for this compound Synthesis
| Compound Name | Role in Synthesis |
| 2,6-dibromo-4-nitroaniline | Diazo Component |
| m-acetamino-N,N-diethylaniline | Coupling Component |
| Nitrosylsulphuric acid | Diazotizing Agent |
| Cuprous Cyanide (CuCN) | Cyanation Reagent |
| Sodium/Potassium Cyanide | Cyanation Reagent |
| Dimethylformamide (DMF) | Solvent |
Diazotization and Coupling Reactions in this compound Synthesis
The initial step in the synthesis is the diazotization of 2,6-dibromo-4-nitroaniline. This reaction is typically carried out in a non-aqueous medium due to the low reactivity of the amine. A common method involves using nitrosylsulphuric acid as the diazotizing agent in an organic, dipolar, aprotic solvent. google.com For instance, 2,6-dibromo-4-nitroaniline can be treated with nitrosylsulphuric acid in solvents like 3-hydroxypropionitrile (B137533) or tetrahydrothiophene-1,1-dioxide. google.com The reaction temperature is generally maintained between 5°C and 25°C. google.com
The resulting diazonium salt solution is then coupled with m-acetamino-N,N-diethylaniline. worlddyevariety.comgoogle.com This electrophilic substitution reaction forms the intermediate azo compound, N-[2-(2,6-Dibromo-4-nitro-phenylazo)-5-diethylamino-phenyl]-acetamide. lookchem.com This intermediate is the direct precursor to the final cyanation step.
Cyanation Processes in this compound Manufacturing
The final stage in the synthesis of this compound is the replacement of the two bromine atoms on the phenyl ring of the diazo component with cyano groups. This is a nucleophilic aromatic substitution reaction. The dibromo-azo intermediate is reacted with a cyanation agent, typically a mixture of an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and a heavy metal cyanide, most commonly cuprous cyanide (CuCN). google.com The use of a mixture of cyanides helps to control the reaction and limit the formation of unwanted by-products. google.com
The cyanation reaction is generally carried out in a polar aprotic solvent. Dimethylformamide (DMF) is a frequently used solvent for this purpose, as it facilitates the dissolution of the reactants and promotes the desired substitution. google.comekb.eg
Role of Catalysts and Solvents in this compound Synthesis Efficiency
The choice of catalysts and solvents is critical for the efficiency of this compound synthesis. In the cyanation step, cuprous cyanide is not merely a source of cyanide ions but also acts as a catalyst. The copper(I) ion is believed to facilitate the displacement of the bromide ions by the cyanide ions.
The use of polar aprotic solvents like DMF, N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) is crucial for the cyanation process. google.com These solvents are effective in dissolving the dye intermediate and the cyanide salts, creating a homogenous reaction environment that enhances reaction rates and yield. The efficiency of the synthesis is also dependent on the molar ratios of the reactants and the reaction temperature and time.
Investigation of Alternative and Eco-Friendly Synthesis Approaches for this compound
In recent years, there has been a growing emphasis on developing more environmentally benign methods for dye synthesis to reduce pollution and energy consumption. While research specifically targeting this compound is limited, general green chemistry approaches for azo dye synthesis are applicable.
One promising strategy is the use of solvent-free reaction conditions. Grinding techniques, where solid reactants are mixed together mechanically, have been shown to be effective for diazo coupling reactions at room temperature, eliminating the need for hazardous solvents. rsc.orglongdom.org The use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, can further enhance the efficiency of these solvent-free methods and allow for easy catalyst recovery and reuse. rsc.orgresearchgate.net
Another approach involves the use of alternative, greener solvents. Ionic liquids and supercritical carbon dioxide (scCO₂) are being explored as replacements for volatile organic compounds (VOCs) in dye synthesis and dyeing processes. lookchem.comresearchgate.net For instance, a green process for the synthesis of the precursor 2,6-dibromo-4-nitroaniline has been developed using an aqueous acidic medium, which avoids the use of organic solvents. sci-hub.rursc.org
Analysis of Synthesis Intermediates and Impurities in this compound Production
The multi-step synthesis of this compound can lead to the formation of various intermediates and impurities that can affect the final product's quality and color. The primary intermediate is the dibrominated azo compound, N-[2-(2,6-Dibromo-4-nitro-phenylazo)-5-diethylamino-phenyl]-acetamide. lookchem.com
Impurities can arise from incomplete reactions or side reactions. For example, incomplete diazotization or coupling can lead to the presence of unreacted precursors in the final product. During cyanation, mono-substituted by-products, where only one bromine atom is replaced by a cyano group, can be formed. chemicalbook.com Over-reaction can potentially lead to other undesired side products.
A significant concern in the manufacturing process is the presence of residual unreacted inorganic cyanide and copper ions from the cyanation step. science.gov These impurities are not only detrimental to the dye's quality but also pose environmental and health risks. Therefore, purification steps are essential to remove these contaminants. Methods for their removal include treating the crude dye filter cake with oxidizing agents and complexing agents to eliminate cyanide and copper ions. science.gov Commercial dyestuffs often contain a complex mixture of the primary dye and various impurities and precursors. nih.gov
Process Optimization Strategies for this compound Yield and Purity
The industrial synthesis of this compound, an azo dye, involves a multi-step process centered around diazotization and coupling reactions. Optimization of this process is critical for maximizing product yield, ensuring high purity, and minimizing the formation of by-products. Research and industrial practices have focused on refining reaction parameters, exploring advanced synthesis methodologies, and implementing effective purification techniques.
Reaction Parameter Optimization:
Key parameters that are manipulated to enhance yield and purity include temperature, pH, reaction time, and the molar ratio of reactants. For the synthesis of azo dyes, diazotization is typically performed at low temperatures, generally between 0-5 °C, to ensure the stability of the highly reactive diazonium salt intermediate. mdpi.com The coupling reaction's pH is also a critical factor; it is generally carried out in a weakly acidic medium to facilitate the electrophilic substitution reaction while preventing the decomposition of the diazonium salt. mdpi.com
An environmental clearance report for a chemical manufacturer outlines specific parameters for a batch production of this compound. environmentclearance.nic.in These parameters provide a baseline for understanding industrial-scale synthesis and areas for optimization.
Table 1: Industrial Batch Process Parameters for this compound Synthesis environmentclearance.nic.in
| Reaction Stage | Reactants/Reagents | Temperature | Duration |
| Diazotization | 2,6-dibromo-4-nitroaniline (DBPNA), Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂) | 8-10 °C | 10-12 Hours |
| Coupling | Diazotized Intermediate, 3-(N,N-diethylamino)acetanilide (M-12), Hydrochloric Acid (HCl), Water, Ice | 0-5 °C | 4-5 Hours |
Optimizing the synthesis of precursors is also a key strategy. For instance, the synthesis of the coupling component 3-(N,N-diethylamino)acetanilide can be optimized by controlling the acetylation of 3-(N,N-diethylamino)aniline. Research indicates that maintaining a temperature of 80–100°C with a trace amount of sulfuric acid or pyridine (B92270) as a catalyst enhances the efficiency of this preliminary step.
Advanced Synthesis and Purification Methodologies:
Beyond traditional batch processing, modern chemical engineering research explores more advanced methods to improve efficiency and sustainability.
Microreactor Technology: Continuous-flow synthesis using microreactors offers significant advantages over batch reactors. This technology allows for precise control over reaction parameters, leading to better mixing, enhanced heat transfer, and improved safety, particularly for handling unstable intermediates like diazonium salts. researchgate.netresearchgate.net Studies on azo dye synthesis in microreactors have demonstrated higher yields (often exceeding 96%) and shorter reaction times compared to conventional methods. researchgate.net This approach also reduces waste and energy consumption, aligning with the principles of green chemistry. researchgate.net
Purification Techniques: Achieving high purity is essential for the performance of the dye. After synthesis, the crude product undergoes several purification steps. Filtration is a standard initial step to separate the solid dye product from the reaction mixture. environmentclearance.nic.in This is typically followed by washing, often with water, to remove residual acids, salts, and other water-soluble impurities until a neutral pH is achieved. mdpi.com For higher purity, recrystallization from suitable solvent mixtures, such as ethanol (B145695) and water, is employed. nih.gov Chromatographic methods, like flash column chromatography, can also be used for purifying commercial disperse dyes to obtain highly pure samples for research and specialized applications.
Table 2: Summary of Optimization Strategies for Azo Dye Synthesis Applicable to this compound
| Strategy | Parameter/Method | Optimized Condition/Benefit | Research Finding |
| Reaction Control | Temperature (Diazotization) | 0-5 °C | Increases stability of diazonium salt intermediate. mdpi.com |
| pH (Coupling) | Weakly acidic | Optimizes coupling reaction rate and minimizes side reactions. mdpi.com | |
| Molar Ratios | Optimized reactant ratios | Ensures complete conversion and minimizes by-products. | |
| Advanced Synthesis | Microreactors | Continuous flow, precise control | Higher yields (>96%), shorter reaction times, improved safety, less waste. researchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Rapid heating | Reduced reaction times and often avoids the need for tedious purification. nih.gov | |
| Purification | Recrystallization | Ethanol/Water mixtures | Achieves high purity (≥98%) for intermediates and final products. |
| Filtration & Washing | Neutral pH washing | Removes inorganic salts and water-soluble impurities effectively. environmentclearance.nic.inmdpi.com |
Structural Elucidation and Advanced Characterization Methodologies for Disperse Blue 165
Spectroscopic Analysis Techniques
Spectroscopic methods are instrumental in determining the molecular structure and characteristics of Disperse Blue 165. These techniques provide detailed information about its electronic structure, functional groups, and molecular weight.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism
UV-Vis spectroscopy is a key technique for examining the electronic transitions within the dye molecule. The absorption spectrum of this compound is influenced by its chromophoric system, which is primarily dictated by the azo group (-N=N-) and associated aromatic rings. Studies have shown that the maximum absorption wavelength (λmax) for this compound is a key identifier. ifatcc.org The position and intensity of the absorption bands provide insights into the electronic structure and the extent of conjugation within the molecule. nih.gov
Furthermore, UV-Vis spectroscopy is crucial for studying the azo-hydrazone tautomerism, as the two forms exhibit distinct absorption spectra. rsc.org The tautomeric equilibrium can be influenced by factors such as solvent polarity and pH, which can be monitored by changes in the UV-Vis spectrum. rsc.orgunifr.ch
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule. The FT-IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.
Table 1: Key FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| ~3227 | N-H stretching (Amide) | semanticscholar.org |
| ~3019 | C-H stretching (Aromatic) | semanticscholar.org |
| ~1738 | C=O stretching (Lactone) | semanticscholar.org |
| ~1635 | C=O stretching (Amide) | semanticscholar.org |
| ~1610 | C=N stretching | semanticscholar.org |
| ~1552 | C=C-NH-N= stretching | semanticscholar.org |
| ~1338 | C-N stretching (Aromatic) | semanticscholar.org |
| 1504 - 1555 | N=N stretching (Azo bond) | eeer.org |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.
This data is vital for confirming the presence of key structural features such as the amide, aromatic rings, and the azo linkage. semanticscholar.orgeeer.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the chemical environment of the atoms within the molecule, allowing for a definitive structural confirmation. researchgate.netacs.org
¹H NMR spectroscopy helps in identifying the different types of protons and their connectivity. For instance, the chemical shifts and splitting patterns of the aromatic protons can confirm the substitution pattern on the benzene (B151609) rings. mdpi.com Similarly, signals corresponding to the ethyl groups and the amide proton can be assigned. mdpi.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. researchgate.net This technique is particularly useful for confirming the presence of carbonyl carbons, aromatic carbons, and the carbons of the ethyl groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which further aids in structural elucidation. lcms.czresearchgate.net The molecular formula for this compound is C₂₀H₁₉N₇O₃, corresponding to a molecular weight of approximately 405.41 g/mol . worlddyevariety.coma2bchem.comcalpaclab.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to piece together the original structure.
Azo-Hydrazone Tautomerism Studies in this compound
Azo-hydrazone tautomerism is a well-known phenomenon in azo dyes where the molecule can exist in two interconvertible isomeric forms: the azo form and the hydrazone form. semanticscholar.org This equilibrium is of significant interest as the two tautomers can exhibit different colors and properties.
Spectroscopic Signatures of Tautomeric Forms
Spectroscopic techniques are pivotal in identifying and quantifying the presence of azo and hydrazone tautomers.
UV-Visible Spectroscopy: The azo and hydrazone forms typically have different absorption maxima (λmax). rsc.org The azo form generally absorbs at a shorter wavelength (in the blue region for this dye), while the hydrazone form is often red-shifted, absorbing at a longer wavelength. nih.gov By analyzing the UV-Vis spectrum in different solvents or at different pH values, the relative proportions of the two tautomers can be estimated. rsc.org
NMR Spectroscopy: ¹H NMR spectroscopy can also provide evidence for the existence of tautomers. The chemical shifts of protons, particularly those near the azo/hydrazone group, will differ between the two forms. unifr.chresearchgate.net For example, the hydrazone form will exhibit a characteristic N-H proton signal that is absent in the azo form. rsc.org
FT-IR Spectroscopy: The vibrational frequencies of the functional groups also differ between the tautomers. For instance, the C=O stretching frequency in the hydrazone form will be different from the C-O stretching in the azo-enol form. semanticscholar.org The presence of a distinct N-H bending vibration can also indicate the presence of the hydrazone tautomer.
Recent research combining experimental data with quantum chemistry calculations has provided deeper insights into the tautomeric behavior of azo dyes like this compound. nih.govacs.org These studies help to predict the more stable tautomer under different conditions and explain the observed spectroscopic properties.
Relative Stability of Tautomers (e.g., Hydrazone vs. Azo)
Azo dyes, including this compound, can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is a critical factor that influences the dye's color, stability, and fastness properties. rsc.orgrsc.org The relative stability of these tautomers is governed by factors such as the chemical structure of the dye, the solvent environment, and pH. nih.govresearchgate.net
In the case of this compound, which is a poly-substituted push-pull azobenzene (B91143), the presence of intramolecular hydrogen bonds plays a crucial role in stabilizing the planar trans isomer. mdpi.com This stabilization is a key aspect of its tautomeric behavior. Research suggests that these intramolecular hydrogen bonds can act as a "molecular lock," which increases the energy barrier for the torsional motion around the central CNNC bond. mdpi.com This heightened barrier effectively prevents photoisomerization, a process that can lead to color fading. mdpi.com
| Factor | Influence on Azo-Hydrazone Equilibrium | Relevance to this compound |
|---|---|---|
| Intramolecular Hydrogen Bonding | Generally stabilizes the hydrazone form, creating a stable six-membered ring. | A strong intramolecular hydrogen bond is present, stabilizing the trans isomer and inhibiting photoisomerization. mdpi.com |
| Solvent Polarity | Polar solvents can shift the equilibrium. The direction of the shift depends on the specific dye structure. | The behavior in different solvents would influence the dyeing process and final color. |
| pH of the Medium | Changes in pH can cause a shift between the azo and hydrazone forms, leading to color changes (halochromism). nih.govresearchgate.net | The dyeing bath pH is a critical parameter in achieving consistent and stable coloration. |
| Substituents on the Aromatic Rings | Electron-withdrawing or electron-donating groups can influence the electron density and favor one tautomer over the other. | This compound has multiple substituents that contribute to its electronic structure and tautomeric stability. worlddyevariety.com |
Morphological Characterization in Dyeing Media (e.g., Scanning Electron Microscopy for nanofibers dyed with this compound)
Scanning Electron Microscopy (SEM) is a powerful technique used to investigate the surface morphology of textile fibers after dyeing. It provides high-resolution images that can reveal how the dye is distributed on the fiber surface and whether the dyeing process has caused any changes to the fiber's structure. researchgate.netresearchgate.net
In the context of dyeing with disperse dyes like this compound, SEM analysis is particularly useful for assessing the uniformity of the dyeing and the dispersion of the dye particles on the fiber surface. Studies on polyester (B1180765) fabrics and nanofibers dyed with disperse dyes have utilized SEM to visualize the surface topography. researchgate.net
A study on the dyeing of cellulose (B213188) acetate (B1210297) nanofibers with this compound:1, a closely related dye, employed SEM to characterize the dyed samples. The results from such studies typically show the surface morphology of the nanofibers before and after dyeing. For instance, SEM images can reveal a uniform coloration and integration of the dye with the nanofiber surface, indicating a successful dyeing process. In some cases, especially with surface treatments or the use of additives like graphene oxide, SEM can show alterations to the fiber surface, such as the formation of etching pits, which can enhance dye uptake. researchgate.net
The table below summarizes typical findings from SEM analysis of fibers dyed with disperse dyes.
| Observation | Description | Significance |
|---|---|---|
| Uniform Dye Coverage | The fiber surface appears evenly colored with no visible dye aggregates. | Indicates good dye dispersion and level dyeing, leading to consistent color. |
| Smooth Fiber Surface | The dyed fiber retains a smooth surface morphology similar to the undyed fiber. | Suggests that the dyeing process did not damage the fiber structure. |
| Presence of Dye Aggregates | Visible clumps or particles of dye on the fiber surface. | Indicates poor dye dispersion or solubility, which can lead to poor fastness properties. |
| Surface Roughening or Pitting | The fiber surface shows signs of etching or increased roughness after dyeing. | Can be an intended effect of a pre-treatment to increase surface area and improve dye uptake, or an indication of fiber damage. researchgate.net |
Photochemical and Photophysical Phenomena of Disperse Blue 165
Photoisomerization Processes of DISPERSE BLUE 165
Photoisomerization, a process where a molecule is converted from one isomer to another by light, is a key characteristic of azo compounds. researchgate.net In the case of this compound, this process is significantly influenced by its molecular structure.
Azobenzene (B91143) and its derivatives, including this compound, are known to undergo reversible trans-cis photoisomerization upon light irradiation. researchgate.netacs.org The trans isomer is generally more stable, and irradiation with light of a suitable wavelength can induce its conversion to the cis isomer. researchgate.net This process is fundamental to the photoswitchable behavior of these molecules. acs.org However, research indicates that for Disperse Blue dyes like this compound, the photoisomerization process is hindered. nih.govnih.gov While some studies suggest the possibility of photoisomerization with the formation of the cis isomer, a significant portion of the molecule does not return to the initial trans state after photoexcitation. acs.org
A critical factor governing the photoisomerization of this compound is the presence of strong intramolecular hydrogen bonds. nih.govnih.govresearcher.life These hydrogen bonds act as a "molecular lock," stabilizing the planar trans isomer. nih.govnih.govacs.org This stabilization effectively prevents the photoisomerization process that is characteristic of other azobenzene derivatives. nih.govnih.gov The increased stability of the trans form due to these intramolecular interactions is a key determinant of the photophysical behavior of this compound. researcher.life
The intramolecular hydrogen bonds in this compound not only stabilize the trans isomer but also increase the energy barrier along the photoreactive CNNC torsion coordinate. nih.govnih.govresearcher.life This heightened energy barrier is a primary reason for the prevention of photoisomerization. nih.govnih.govacs.org The relaxation along the CNNC torsion coordinate typically leads to a mixing of the ππ* and nπ* state characters, which is a crucial step in the photoisomerization pathway. nih.govcore.ac.uk However, the "molecular lock" created by the hydrogen bonds makes this torsional motion energetically unfavorable, thus inhibiting the isomerization process. nih.gov
Influence of Intramolecular Interactions (e.g., Hydrogen Bonding) on Photoisomerization Pathways
Excited State Dynamics and Deactivation Mechanisms
The study of the excited state dynamics of this compound provides further insight into its photochemical behavior. These dynamics are often investigated using advanced spectroscopic techniques.
High-resolution transient absorption (TA) spectroscopy in the visible and near-infrared (vis-NIR) regions has been employed to study the excited state behavior of this compound. acs.orgnih.govresearcher.life These experiments, combined with quantum chemistry calculations, help in understanding the origin of the transient signals and the deactivation mechanisms. researchgate.netacs.orgnih.gov The linear absorption spectrum of this compound shows a broad band peaking at 2.03 eV with a shoulder around 2.18 eV. acs.orgnih.gov The TA map reveals similar trends and signals to other related Disperse Blue dyes, with a stimulated emission (SE) at 1.85 eV and an excited-state absorption (ESA) around 2.45 eV appearing immediately after photoexcitation. acs.org
Analysis of the transient signals from TA spectroscopy provides data on the lifetimes of various excited states. For this compound, the ground state bleach (GSB) recovers with a lifetime of 7.3 ps, which is attributed to the vibrational cooling of the hot ground state. acs.org A significant observation is that at later timescales, a large percentage (79%) of the initially observed GSB does not decay, and a very long-lived component (much greater than 1.2 ns) is required to fit the remaining signal. acs.org This suggests that a portion of the molecular population does not return to the initial trans isomer, possibly due to trapping in another long-lived state, which could potentially be a triplet state, or the formation of the cis isomer. acs.org
High-Resolution Transient Absorption Spectroscopy (vis-NIR) Studies
Photodegradation Mechanisms of this compound (Intrinsic Photolysis)
Intrinsic photolysis is the process where a light-sensitive molecule, such as a dye, undergoes degradation directly from the absorption of light, without the need for other chemical sensitizers. For this compound, an anthraquinone-based dye, this phenomenon is critical as it dictates the colorfastness of materials it is applied to. The photodegradation of anthraquinone (B42736) dyes can occur through several mechanisms, often involving the dye molecule in an excited state following light absorption.
One proposed mechanism for the degradation of anthraquinone dyes involves the formation of radical species. Upon excitation, the dye can interact with its surrounding environment, leading to chemical transformations. For instance, studies on similar dyes have suggested that photodegradation can proceed via N-dealkylation or other reactions involving the substituent groups on the anthraquinone core. The specific pathway is highly dependent on factors like the medium and the presence of oxygen. researchgate.net
Effect of Wavelength on Photodegradation
The wavelength of the irradiating light is a pivotal factor in the photodegradation of this compound. The efficiency of this degradation process is directly linked to the dye's absorption spectrum. The most significant degradation occurs at wavelengths that are strongly absorbed by the dye, as this corresponds to the highest probability of the molecule being promoted to a reactive excited state.
For this compound, both visible light and UVA radiation contribute to its fading. researchgate.nettandfonline.comnih.gov This is in contrast to some other disperse dyes, such as C.I. Disperse Blue 27, where fading is predominantly caused by UVA radiation. researchgate.nettandfonline.comnih.gov Studies have shown that the most effective wavelength for the photodegradation of a disperse dye on a polyester (B1180765) fiber is around 320 nm. researchgate.net This indicates that the near-UV region of the spectrum plays a crucial role in the breakdown of the dye structure on this substrate.
The energy from photons at these wavelengths is often insufficient to cause direct photolysis in solution by itself but can initiate degradation in the presence of a substrate or other reactive species. mdpi.com The rate of photodegradation can be tracked by monitoring the decrease in the dye's characteristic absorption peaks over time during light exposure. scirp.org
Table 1: Wavelength Dependency of Photodegradation for Disperse Dyes
| Dye | Substrate | Effective Wavelength Range for Fading | Key Findings |
|---|---|---|---|
| C.I. This compound | Polyester, Nylon | Visible Light and UVA | Fading is caused by a broad range of light. researchgate.nettandfonline.comnih.gov |
| C.I. Disperse Blue 27 | Polyester, Nylon | Primarily UVA | Fading is mainly attributed to UVA radiation. researchgate.nettandfonline.comnih.gov |
| Generic Disperse Dye | Polyester | Near 320 nm | This wavelength was found to be most effective for degradation. researchgate.net |
| Generic Disperse Dye | Nylon | Near 370 nm | The most significant degradation occurred at this wavelength. researchgate.net |
Role of Substrate Interactions in Photodegradation
The substrate, or the material to which this compound is applied, plays a significant role in its photostability. Disperse dyes, being non-ionic and having low water solubility, are typically applied to hydrophobic fibers like polyester. colourinn.in The dye molecules diffuse into the polymer matrix and are held by physical forces such as van der Waals and hydrophobic interactions. colourinn.in
The lightfastness of this compound is highly dependent on the substrate. Research has demonstrated that dyeings on nylon are significantly less lightfast compared to those on polyester. researchgate.nettandfonline.comnih.gov Specifically, on a radiant energy basis, this compound on nylon was found to be less lightfast by a factor of about 13 compared to when it was on polyester. tandfonline.comnih.gov This suggests that the interactions between the dye and the polyester fibers provide a more stable environment, slowing down the photodegradation process.
The nature of the fading process can also differ between substrates. For this compound, the color changes observed during fading suggest that on nylon, a reductive degradation mechanism may occur, while on polyester and cellulose (B213188) triacetate, oxidative processes are more likely. researchgate.net The physical state of the dye within the fiber, such as whether it is monomolecularly dispersed or in an aggregated form, can also influence its susceptibility to fading. The presence of the polyester polymer has been shown to markedly affect the degradation of the dye in solution, confirming the crucial role of dye-substrate interactions. researchgate.net
| Nylon | Low | Poorer lightfastness in both visible and UV ranges; likely reductive fading. researchgate.nettandfonline.comnih.gov |
Structural Design Principles for Tunable Photobehavior of Azobenzene-Based Dyes including this compound
While this compound is an anthraquinone-based dye, the principles governing the photobehavior of other dye classes, such as azobenzenes, can offer valuable insights. Azobenzene dyes are well-known for their photochromism, a reversible isomerization between trans and cis forms upon light irradiation. mdpi.commcgill.ca This behavior can be tuned by modifying their molecular structure, a principle that can be extended to improve the photostability of other dyes.
For azobenzene dyes, the photobehavior is tuned by adding electron-donating or electron-withdrawing groups to the phenyl rings. youtube.com These modifications alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn affects the wavelength of light absorbed and the efficiency of the photo-isomerization process. youtube.commdpi.com For instance, adding an electron-donating group like an amine and an electron-withdrawing group like a nitro group can stabilize the excited state, shifting the absorption to longer wavelengths. youtube.com
Applying analogous principles to anthraquinone dyes like this compound involves strategic structural modifications to enhance photostability. The goal is to design a molecule that can efficiently dissipate absorbed light energy without undergoing chemical degradation.
Key structural design principles include:
Introducing Substituents: Adding specific functional groups to the anthraquinone core can influence the dye's electronic properties. mdpi.com Electron density can be shifted from substituents towards the anthraquinone core, affecting the energy of the excited state. acs.org
Steric Hindrance: Introducing bulky groups can physically block reaction pathways that lead to degradation.
Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds can act as a "molecular lock," stabilizing the dye's structure and increasing the energy barrier for photoreactive processes, thus preventing degradation. researchgate.net
By carefully selecting and positioning substituent groups, it is possible to design anthraquinone dyes with enhanced lightfastness, drawing on the well-understood structure-property relationships established for tunable systems like azobenzene dyes. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Disperse Blue 27 |
| Polyester |
| Nylon |
| Cellulose triacetate |
| Azobenzene |
Degradation Mechanisms and Transformation Products of Disperse Blue 165
Advanced Oxidation Processes (AOPs) for DISPERSE BLUE 165 Degradation
Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants. diva-portal.orgnih.gov These processes can lead to the partial or complete mineralization of dyes into less harmful substances like carbon dioxide and water. mdpi.com
Photocatalytic Degradation
Photocatalysis is a prominent AOP that utilizes a semiconductor catalyst and a light source to generate the requisite reactive oxygen species for degradation. mdpi.com
In heterogeneous photocatalysis, a semiconductor catalyst, upon absorbing photons with energy equal to or greater than its band gap, generates electron-hole pairs (e⁻/h⁺). mdpi.com The highly reactive holes in the valence band can directly oxidize the dye molecules or react with water to form hydroxyl radicals. Simultaneously, electrons in the conduction band can react with dissolved oxygen to produce superoxide (B77818) radical anions (O₂⁻•), which can further lead to the formation of other reactive oxygen species, contributing to the degradation process. mdpi.com
Several semiconductor materials have been investigated for the photocatalytic degradation of dyes.
Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, low cost, and chemical stability. researchgate.netiitm.ac.in The anatase form is often preferred due to its higher photon absorption characteristics. iitm.ac.in Studies have shown that Degussa P25, a mixed-phase TiO₂, is particularly efficient for dye degradation. researchgate.net The photocatalytic activity of TiO₂ can be enhanced by doping with metals or coupling with other materials. mdpi.com
Zinc Oxide (ZnO): ZnO is another effective photocatalyst with a wide bandgap similar to TiO₂. iitm.ac.in Research has demonstrated that ZnO nanoparticles can effectively degrade dyes under various conditions. nih.gov Doping ZnO with transition metals like silver (Ag) can enhance its photocatalytic activity by improving charge separation and increasing the generation of reactive oxygen species. biomedres.usacs.org
Bismuth Vanadate/Silver (BiVO₄/Ag): BiVO₄ is a visible-light-driven photocatalyst, which is advantageous for utilizing a broader spectrum of solar light. researchgate.net The combination of BiVO₄ with silver (Ag) nanoparticles can further enhance its photocatalytic efficiency. The silver nanoparticles can act as electron traps, promoting the separation of photogenerated electron-hole pairs and thus increasing the quantum yield of the photocatalytic process. researchgate.netacs.org
The efficiency of photocatalytic degradation is significantly influenced by several operational parameters.
| Operational Parameter | Effect on Degradation Efficiency |
| pH | The pH of the solution affects the surface charge of the photocatalyst and the speciation of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. nih.govatbuftejoste.com.ng For many dye-catalyst systems, an optimal pH exists where the degradation rate is maximized. atbuftejoste.com.ngsurrey.ac.uk For instance, the degradation of some dyes is more efficient under acidic conditions, while for others, alkaline conditions are more favorable. surrey.ac.ukbiomedres.us |
| Light Intensity | Generally, an increase in light intensity leads to a higher rate of electron-hole pair generation, thus increasing the degradation rate up to a certain point. Beyond this point, the rate may level off due to the recombination of electron-hole pairs becoming the dominant process. atbuftejoste.com.ng The use of visible light in addition to UV can significantly enhance photocatalytic efficiency, especially with visible-light-active photocatalysts. acs.org |
| Catalyst Loading | The degradation rate typically increases with catalyst loading up to an optimal concentration. surrey.ac.uk Beyond this optimal value, the degradation rate may decrease due to increased light scattering and turbidity of the solution, which can hinder light penetration. surrey.ac.uk |
This table summarizes the general influence of key operational parameters on the efficiency of photocatalytic dye degradation.
Influence of Operational Parameters (pH, UV/Visible Light Intensity, Catalyst Loading)
Electrochemical Oxidation of this compound
Electrochemical oxidation is another powerful AOP for the treatment of dye-containing wastewater. iwaponline.com This method involves the generation of oxidants and the direct or indirect oxidation of pollutants at the anode. chemrxiv.org
Research on the electrochemical oxidation of disperse dyes has demonstrated its high efficiency in color and chemical oxygen demand (COD) removal. nih.gov For instance, using a Ti/Pt-Ir anode under acidic conditions resulted in a 79% elimination of COD and 90% color removal after 40 minutes of electrolysis. nih.gov The process is influenced by various parameters including the electrode material, initial dye concentration, pH, and current intensity. chemrxiv.orgtuiasi.ro Studies on Disperse Blue 1 using graphite (B72142) electrodes showed that decolorization efficiency increased with electrolysis time and current density but decreased with increasing initial dye concentration. tuiasi.ro The pH also plays a crucial role, with some studies indicating higher efficiency in acidic or neutral conditions. chemrxiv.orgtuiasi.ro The primary mechanism often involves indirect oxidation by electrochemically generated species like chlorine-derived compounds when electrolytes such as NaCl are used. nih.govtuiasi.ro
Electrode Material Development and Performance (e.g., Titanium-Aluminium electrodes)
The choice of electrode material is a critical factor in the efficiency and mechanism of electrochemical degradation. Various materials, including aluminum (Al), iron (Fe), and titanium (Ti), have been investigated. researchgate.net In the context of disperse dyes, the performance of specific electrode combinations is of particular interest.
One study on the degradation of Disperse Orange 30, another disperse dye, utilized a Titanium-Aluminium (Ti-Al) electrode system. ijcce.ac.irijcce.ac.ir This research found that the Ti-Al electrode could achieve a maximum removal efficiency of 97% under optimized conditions (pH 6, reaction time of 30 minutes, and a voltage of 10 V). ijcce.ac.irijcce.ac.ir A key advantage noted was the low dissolution of the titanium electrode, with treated water containing only 0.001 mg/L of Ti and 0.164 mg/L of Al. ijcce.ac.irijcce.ac.ir The mechanism involves the anodic dissolution of the metal to form coagulants. For the Ti-Al electrode, titanium cations released from the anode combine with hydroxyl ions to form amorphous Ti(OH)₄, which acts as a coagulant. ijcce.ac.ir Studies on Disperse Blue 56 using aluminum electrodes also showed high efficiency, reaching 98% removal after 15 minutes at a current density of 20 mA/cm². researchgate.net
Table 1: Performance of Different Electrodes in Disperse Dye Degradation
| Dye | Electrode | Optimal Conditions | Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| Disperse Orange 30 | Ti-Al | pH 6, 30 min, 10 V | 97 | ijcce.ac.irijcce.ac.ir |
| Disperse Blue 56 | Al | 20 mA/cm², 15 min | 98 | researchgate.net |
| Disperse Blue 3 | Al | 139 mA/cm², 70 min | 90 | ijcce.ac.ir |
Mechanisms of Electrochemical Dye Reduction
The electrochemical reduction of dyes can occur through direct or indirect pathways. Direct reduction involves the transfer of electrons from the cathode directly to the dye molecule. nih.gov However, for disperse dyes, which have low solubility, direct cathodic reduction often results in low current densities. nih.gov
Indirect reduction utilizes a soluble redox mediator. For instance, a reversible soluble redox couple like 9,10-anthraquinone-1,5-disulphonic acid (AQDS) can be used. In an alkaline electrolyte, the mediator is reduced at the cathode (forming AQDS²⁻), and this reduced form then transfers an electron to the dispersed dye molecule, causing its reduction. nih.gov Another mechanism involves the formation of radical anions through a comproportionation reaction between the original dye and its fully reduced leuco form, with this radical then being electrochemically reduced. ethz.ch
For azo dyes, which share structural similarities with some disperse dyes, the reduction mechanism often involves the cleavage of the azo bond (-N=N-). researchgate.net This process typically involves two electrons and two protons, leading to the formation of aromatic amines. The exact mechanism, including the number of reduction peaks observed in techniques like cyclic voltammetry, can be highly dependent on the pH of the solution. researchgate.net
Fenton and Photo-Fenton Oxidation Processes
Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) to oxidize organic pollutants. ijcce.ac.irupc.edu The standard Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions. omu.edu.tr
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The photo-Fenton process enhances the degradation rate by using UV or visible light, which promotes the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. scielo.org.mxresearchgate.net
Photo-Fenton Reaction: Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
Studies on various disperse dyes have demonstrated the effectiveness of these methods. For example, the degradation of Disperse Red 354 was comparatively studied using several oxidation processes, highlighting the utility of Fenton-based systems. scialert.net The efficiency of the photo-Fenton process was demonstrated in the mineralization of wastewater containing Disperse Blue 3, where combining it with co-catalysts like copper (Cu²⁺) enhanced the Total Organic Carbon (TOC) removal to over 95%. scielo.org.mx The process is generally most effective at an acidic pH, typically around 3.0, as higher pH levels lead to the precipitation of iron hydroxides, reducing the availability of the catalyst. omu.edu.tr
Ozonation Processes
Ozonation is another AOP that can effectively decolorize textile wastewater. tekstilvemuhendis.org.tr Ozone (O₃) is a powerful oxidizing agent that can directly react with dye molecules or decompose to form hydroxyl radicals, which then attack the chromophoric groups. gnest.org
Research on a range of water-soluble disperse dyes, including Disperse Violet 93, Disperse Blue 79, and Disperse Orange 30, showed that ozonation can achieve significant color removal in a short time. gnest.org For these dyes, decolorization occurred within 9 to 16 minutes under optimal conditions. gnest.org The process was found to be more effective under basic conditions (pH 10-12), which favors the decomposition of ozone into hydroxyl radicals. gnest.org The kinetics of decolorization by ozonation typically follow a first-order reaction model. gnest.org While highly effective for color removal, ozonation is noted to be less effective for disperse dyes compared to reactive dyes. epa.gov
Table 2: Ozonation Efficiency for Disperse Dyes
| Dye | Optimal pH | Decolorization Time (min) | COD Removal (%) | Reference |
|---|---|---|---|---|
| Disperse Violet 93 | 10 | 16 | 61.05 | gnest.org |
| Disperse Blue 79 | 10 | 12 | 72.88 | gnest.org |
Combined and Hybrid Advanced Oxidation Systems
To enhance degradation efficiency and address the limitations of single-treatment methods, combined and hybrid systems are often employed. iwaponline.comresearchgate.net These systems integrate multiple processes, such as chemical and biological treatments or different AOPs, to achieve more complete mineralization of pollutants. iwaponline.commdpi.com
Examples of effective hybrid systems include:
Ozonation followed by biological treatment: Ozonation can be used as a pre-treatment to break down the complex structure of dyes, increasing their bioavailability for subsequent aerobic biological processes. This combination has been shown to achieve high color (99.8%) and DOC (85%) removal, though it may require high doses of ozone. researchgate.net
Photo-Fenton combined with other processes: The photo-Fenton process has been successfully combined with electrochemical methods (photoelectro-Fenton) to enhance the degradation of dyes like Disperse Blue 3. scielo.org.mx
Moving Bed Biofilm Reactor (MBBR) and photobioreactors: A sequential system using a moving bed anaerobic bioreactor followed by a photobioreactor with a bacterial-algal consortium was effective in treating wastewater containing Disperse Blue 1, achieving 96-99% decolorization and 78% TOC removal. mdpi.com
The rationale for combining processes is that one method can target specific aspects of the pollutant that another cannot, leading to a synergistic effect. researchgate.net For instance, a physical or chemical process might achieve rapid decolorization, while a subsequent biological step can mineralize the smaller, more biodegradable intermediates. mdpi.com
Biodegradation Mechanisms of this compound
Disperse dyes, including the anthraquinone-based this compound, are generally considered recalcitrant to biodegradation due to their complex aromatic structures and low water solubility. frontiersin.orgnih.gov However, specific microorganisms and microbial consortia have demonstrated the ability to decolorize and degrade these compounds under certain conditions.
Microbial Decolorization and Mineralization Pathways
The biological breakdown of this compound and similar anthraquinone (B42736) dyes involves initial decolorization followed by the mineralization of the resulting intermediates. This process is primarily mediated by enzymes produced by various microorganisms, particularly fungi and bacteria. mdpi.comdoi.org
Fungal Degradation: White-rot fungi, such as Aspergillus species, are particularly effective at degrading complex aromatic compounds. One study investigated the degradation of an anthraquinone dye, Disperse Blue 2BLN, by Aspergillus sp. XJ-2. nih.gov The fungus achieved a 93.3% decolorization rate after 120 hours under microaerophilic conditions. nih.gov The primary enzymes implicated in this process are ligninolytic enzymes, such as manganese peroxidase (MnP) and laccase. nih.gov These extracellular enzymes non-specifically attack the dye molecule, cleaving the anthraquinone chromophore. nih.gov Analysis of the degradation intermediates by GC-MS revealed the formation of smaller aromatic compounds like phthalic acid and aniline, indicating the breakdown of the central ring structure. nih.gov Based on these findings, two potential degradation pathways were proposed, both involving the initial cleavage of the anthraquinone core. nih.gov
Bacterial Degradation: Bacteria can also decolorize and mineralize disperse dyes, often through the action of enzymes like azoreductases (for azo-based dyes), peroxidases, and laccases. mdpi.comnih.gov Bacterial degradation can occur under both anaerobic and aerobic conditions. Under anaerobic conditions, reduction of the dye structure is common, while aerobic conditions are typically required for the complete mineralization of the resulting aromatic amines into carbon dioxide and water. mdpi.com
Microbial Consortia: The use of microbial consortia, which are mixed communities of different microorganisms, often proves more effective than pure cultures for degrading complex pollutants. frontiersin.orgmdpi.com The synergistic metabolic activities within a consortium allow for a more complete breakdown of the dye molecule, as different strains may target different parts of the molecule or utilize the metabolic byproducts of other strains. frontiersin.org A consortium of bacteria and fungi can harness the rapid adaptability of bacteria with the powerful enzymatic capabilities of fungi for enhanced dye removal. tandfonline.com
Table 3: Enzymes Involved in Microbial Dye Degradation
| Enzyme | Microorganism Type | Mechanism of Action | Target Dyes | Reference |
|---|---|---|---|---|
| Manganese Peroxidase (MnP) | Fungi, Bacteria | Oxidative cleavage of aromatic rings | Anthraquinone dyes | nih.govnih.gov |
| Laccase | Fungi, Bacteria | One-electron oxidation of phenolic and non-phenolic compounds | Anthraquinone, Azo dyes | jmbfs.org |
| Lignin (B12514952) Peroxidase (LiP) | Fungi | Oxidative cleavage of non-phenolic aromatic rings | Various synthetic dyes | mdpi.comnih.gov |
| Azoreductase | Bacteria | Reductive cleavage of azo bonds (-N=N-) | Azo dyes | mdpi.comnih.gov |
Role of Enzymatic Systems in this compound Degradation
The biodegradation of this compound is largely facilitated by specific microbial enzymes that catalyze the breakdown of its chemical structure. Key among these are azoreductases, laccases, and peroxidases. jmbfs.orgnih.govdoi.org
Azoreductases: These enzymes are highly specific for cleaving the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. nih.gov This reductive cleavage typically occurs under anaerobic or microaerophilic conditions, as oxygen can inhibit the activity of some azoreductases. doi.orgnih.gov The process results in the decolorization of the dye and the formation of aromatic amines. nih.govmdpi.com
Laccases and Peroxidases: These are oxidoreductase enzymes that play a significant role in the degradation of a wide range of aromatic compounds, including the intermediates formed from the initial breakdown of azo dyes. jmbfs.orgnih.govmdpi.com Laccases, often found in white-rot fungi, and peroxidases, such as lignin peroxidase and manganese peroxidase, act non-specifically on aromatic rings, leading to their cleavage and further degradation. nih.govmdpi.comtandfonline.com Unlike azoreductases, these enzymes often function under aerobic conditions. nih.gov
The combined action of these enzymatic systems, often in sequential anaerobic and aerobic stages, is crucial for the complete mineralization of this compound, converting it into less harmful substances like carbon dioxide and water. doi.orgnih.gov
Aerobic and Anaerobic Degradation Processes
The degradation of this compound proceeds through distinct pathways under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Anaerobic Degradation: This process is primarily characterized by the reductive cleavage of the azo bond. doi.orgnih.gov In the absence of oxygen, anaerobic and facultative anaerobic microorganisms utilize the azo dye as an electron acceptor, leading to its decolorization. doi.org This initial step is crucial as it breaks down the complex dye molecule into smaller, more manageable aromatic amine intermediates. doi.orgnih.gov However, these resulting amines can be toxic and require further treatment. nih.gov
Aerobic Degradation: Following the initial anaerobic breakdown, aerobic conditions are necessary for the complete degradation of the resulting aromatic amines. doi.orgnih.gov Aerobic microorganisms, through the action of oxidative enzymes like laccases and peroxidases, break down these aromatic intermediates. nih.govmdpi.com This stage is essential for the detoxification and mineralization of the dye's degradation products. doi.org Therefore, a sequential anaerobic-aerobic process is often considered the most effective strategy for the complete bioremediation of azo dyes like this compound. doi.orgnih.gov
Chemical Reduction Pathways and Products
Chemical reduction offers a non-biological alternative for the degradation of this compound, primarily targeting the susceptible azo linkage.
Reductive Cleavage of Azo Bonds (–N=N–)
The fundamental step in the chemical reduction of this compound is the cleavage of its azo bond. This can be achieved using various reducing agents, such as sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂). epa.gov This process breaks the –N=N– double bond, leading to the decolorization of the dye solution and the formation of corresponding aromatic amines. epa.govimrpress.com The ease of this reductive cleavage makes azo dyes precursors for the synthesis of certain aromatic amines. imrpress.com
Formation of Aromatic Amine Transformation Products
The reductive cleavage of the azo bond in this compound results in the formation of specific aromatic amines. One of the identified cleavage products is 2-amino-3,5-dinitrobenzonitrile. nih.gov Another key precursor and potential breakdown product is 2-cyano-4-nitroaniline. researchgate.net These aromatic amines are often colorless but can be more toxic than the parent dye molecule. mdpi.com Their formation is a significant concern in the environmental fate of azo dyes, as they can be persistent and pose health risks. mdpi.comnih.gov
Identification and Characterization of Degradation Intermediates and Final Products
The identification of the various intermediates and final products formed during the degradation of this compound is critical for assessing the effectiveness and environmental safety of treatment processes. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are employed for this purpose. epa.gov
Studies have identified several key compounds resulting from the breakdown of this compound. For instance, in the manufacturing process, which can inform potential degradation pathways, 2,4-Dinitro-6-bromoaniline and 3-Acetylamino-N,N-diethylaniline are used as precursors. worlddyevariety.com The reductive cleavage of the dye is known to yield aromatic amines. epa.govnih.gov
A study on the photodegradation of this compound on different fabrics revealed that the degradation products can vary depending on the substrate, suggesting different reaction mechanisms (oxidation versus reduction). researchgate.net For example, on nylon, reductive fading was observed, while on polyester (B1180765) and cellulose (B213188) triacetate, oxidative fading occurred. researchgate.net
Adsorption Phenomena and Mechanisms of Disperse Blue 165
Adsorption Kinetics Studies
Adsorption kinetics describe the rate of adsorbate uptake on an adsorbent and provide valuable insights into the reaction pathways and the mechanism of the adsorption process. Several kinetic models are used to analyze the experimental data and to understand the controlling mechanisms of adsorption.
The pseudo-first-order model, proposed by Lagergren, is one of the most widely used models to describe the kinetics of liquid-phase adsorption. It assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. The linear form of the pseudo-first-order equation is expressed as:
log(qe - qt) = log(qe) - (k1/2.303)t
where:
qe (mg/g) is the amount of dye adsorbed at equilibrium.
qt (mg/g) is the amount of dye adsorbed at time t (min).
k1 (min⁻¹) is the rate constant of the pseudo-first-order adsorption.
Research on the adsorption of Disperse Blue 165 has shown varying applicability of this model depending on the adsorbent used. For instance, in a study using chitosan (B1678972) and phosphogypsum as adsorbents, the dynamic adsorption data was well-represented by the pseudo-first-order kinetic process for both materials. scialert.netzenodo.org Similarly, the adsorption of this compound onto natural phosphate (B84403) doped with titanium dioxide was also described by the pseudo-first-order model. nih.gov
However, in the case of adsorption of a disperse blue dye onto activated carbon derived from Iraqi date palm seeds, the pseudo-first-order model did not provide the best fit compared to the pseudo-second-order model, as indicated by the lower correlation coefficients (R²). researchgate.net
Table 1: Pseudo-First-Order Kinetic Parameters for Disperse Blue Dye Adsorption
| Adsorbent | Adsorbent Dose (g/100 mL) | qe,exp (mg/g) | qe,calc (mg/g) | k1 (min⁻¹) | R² | Source |
|---|---|---|---|---|---|---|
| Activated Carbon (from Iraqi Date Palm Seeds) | 0.10 | 8.958 | 1.583 | 0.023 | 0.899 | researchgate.net |
| 0.15 | 6.216 | 1.173 | 0.023 | 0.899 | ||
| 0.20 | 5.166 | 0.668 | 0.0184 | 0.918 | ||
| 0.25 | 4.500 | 0.487 | 0.0138 | 0.821 |
The pseudo-second-order kinetic model assumes that the rate-limiting step may be chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. The linear form of the pseudo-second-order equation is:
t/qt = 1/(k2qe²) + (1/qe)t
where:
k2 (g/mg·min) is the rate constant of the pseudo-second-order adsorption.
This model is often found to be more suitable for describing the adsorption kinetics of dyes. For the adsorption of a disperse blue dye onto activated carbon from Iraqi date palm seeds, the pseudo-second-order model showed a better correlation with the experimental data than the pseudo-first-order model, as evidenced by the higher R² values. researchgate.net This suggests that chemisorption might be the rate-limiting step in this particular system.
Table 2: Pseudo-Second-Order Kinetic Parameters for Disperse Blue Dye Adsorption
| Adsorbent | Adsorbent Dose (g/100 mL) | qe,exp (mg/g) | qe,calc (mg/g) | k2 (g/mg·min) | R² | Source |
|---|---|---|---|---|---|---|
| Activated Carbon (from Iraqi Date Palm Seeds) | 0.10 | 8.958 | 10.395 | 0.013 | 0.993 | researchgate.net |
| 0.15 | 6.216 | 6.858 | 0.026 | 0.995 | ||
| 0.20 | 5.166 | 5.694 | 0.038 | 0.996 | ||
| 0.25 | 4.500 | 4.921 | 0.052 | 0.997 |
The intra-particle diffusion model, proposed by Weber and Morris, is used to identify the diffusion mechanism and rate-controlling steps in the adsorption process. The model is expressed as:
qt = kidt0.5 + C
where:
kid (mg/g·min0.5) is the intra-particle diffusion rate constant.
C is the intercept, which is related to the thickness of the boundary layer.
If the plot of qt versus t0.5 is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. However, if the plot is multi-linear, it indicates that the adsorption process is governed by more than one mechanism. For the adsorption of a disperse blue dye onto activated carbon from Iraqi date palm seeds, the intra-particle diffusion model was also considered. researchgate.net The plot of qt versus t0.5 for this system often shows multi-linear plots, suggesting that intra-particle diffusion is not the only rate-controlling step and that boundary layer diffusion may also play a role.
Table 3: Intra-Particle Diffusion Model Parameters for Disperse Blue Dye Adsorption
| Adsorbent | Adsorbent Dose (g/100 mL) | kid1 (mg/g·min0.5) | R²₁ | kid2 (mg/g·min0.5) | R²₂ | Source |
|---|---|---|---|---|---|---|
| Activated Carbon (from Iraqi Date Palm Seeds) | 0.10 | 1.121 | 0.970 | 0.151 | 0.793 | researchgate.netnih.gov |
| 0.15 | 0.749 | 0.975 | 0.117 | 0.793 | ||
| 0.20 | 0.623 | 0.978 | 0.098 | 0.776 | ||
| 0.25 | 0.542 | 0.980 | 0.086 | 0.768 |
Pseudo-Second-Order Kinetic Models
Adsorption Isotherm Studies
Adsorption isotherms are fundamental to describing the interactive behavior between the adsorbate and the adsorbent at equilibrium. They provide information on the adsorption capacity of the adsorbent and the nature of the adsorption.
The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The linear form of the Langmuir equation is:
Ce/qe = 1/(KLqm) + Ce/qm
where:
Ce (mg/L) is the equilibrium concentration of the dye in the solution.
qm (mg/g) is the maximum monolayer adsorption capacity.
KL (L/mg) is the Langmuir constant related to the energy of adsorption.
The Langmuir model has been found to be a good fit for the adsorption of this compound on several adsorbents, including chitosan, phosphogypsum, and natural phosphate doped with titanium dioxide. scialert.netzenodo.orgnih.gov For instance, the adsorption of this compound onto chitosan yielded a maximum adsorption capacity (qm) of 103.09 mg/g, while for phosphogypsum, it was 6.79 mg/g. scialert.netzenodo.org In the case of a disperse blue dye on activated carbon from date palm seeds, the equilibrium data were also well-fitted by the Langmuir isotherm model, with a maximum monolayer adsorption capacity of 8.13 mg/g. researchgate.net
Table 4: Langmuir Isotherm Parameters for Disperse Blue Dye Adsorption
| Adsorbent | qm (mg/g) | KL (L/mg) | R² | Source |
|---|---|---|---|---|
| Activated Carbon (from Iraqi Date Palm Seeds) | 8.130 | 0.540 | 0.990 | researchgate.netresearchgate.net |
| Chitosan | 103.09 | - | - | scialert.netzenodo.org |
| Phosphogypsum | 6.79 | - | - | scialert.netzenodo.org |
| Natural Phosphate doped with TiO₂ | - | - | 0.975 | nih.gov |
The Freundlich isotherm is an empirical model that is often applied to non-ideal adsorption on heterogeneous surfaces as well as multilayer adsorption. The linear form of the Freundlich equation is:
log(qe) = log(KF) + (1/n)log(Ce)
where:
KF ((mg/g)(L/mg)1/n) is the Freundlich constant related to the adsorption capacity.
n is the Freundlich constant related to the adsorption intensity.
The applicability of the Freundlich model to the adsorption of this compound depends on the adsorbent. While the Langmuir model was found to be a better fit for adsorbents like chitosan and phosphogypsum, the Freundlich model might be more suitable for other materials. scialert.netzenodo.org For the adsorption of a disperse blue dye on activated carbon from date palm seeds, the Freundlich model was also applied. researchgate.net The value of 'n' provides an indication of the favorability of the adsorption process; a value between 1 and 10 represents favorable adsorption.
Table 5: Freundlich Isotherm Parameters for Disperse Blue Dye Adsorption
| Adsorbent | KF ((mg/g)(L/mg)1/n) | n | R² | Source |
|---|---|---|---|---|
| Activated Carbon (from Iraqi Date Palm Seeds) | 2.511 | 2.358 | 0.963 | researchgate.netresearchgate.net |
Table of Compounds
Temkin Isotherm Models
The Temkin isotherm model takes into account the interactions between the adsorbate and the adsorbent. Unlike the Langmuir and Freundlich models, it assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. sapub.org The model suggests that the adsorption is characterized by a uniform distribution of binding energies, up to a certain maximum.
The linear form of the Temkin isotherm is expressed as: qe = B1 ln(KT) + B1 ln(Ce)
Where:
qe is the amount of dye adsorbed at equilibrium (mg/g).
Ce is the equilibrium concentration of the dye in the solution (mg/L).
KT is the equilibrium binding constant (L/g), corresponding to the maximum binding energy. sapub.org
B1 is a constant related to the heat of adsorption.
In studies involving the adsorption of disperse dyes, the Temkin model has been applied to understand the energetic aspects of the process. For instance, in the adsorption of Disperse Blue 79 and this compound onto hydroxyapatite, the Temkin isotherm was one of the models used to analyze the equilibrium data. researchgate.net The constant B1 provides an indication of the heat of adsorption; a value less than 8 kJ/mol is typically associated with a physical adsorption process. sciensage.info
Dubinin-Radushkevich (D-R) Isotherm Models
The Dubinin-Radushkevich (D-R) isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. arabjchem.org It is often applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface, and it is particularly useful for distinguishing between physical and chemical adsorption. researchgate.netdeswater.com
The linear form of the D-R isotherm is: ln(qe) = ln(qm) - βε2
Where:
qe is the amount of dye adsorbed at equilibrium (mg/g).
qm is the theoretical maximum adsorption capacity (mg/g).
β is a constant related to the mean free energy of adsorption per mole of the adsorbate (mol²/kJ²).
ε is the Polanyi potential, which is calculated as ε = RT ln(1 + 1/Ce).
From the D-R constant β, the mean free energy of adsorption, E (kJ/mol), can be calculated using the following relationship: E = 1 / √(2β)
The magnitude of E is used to estimate the type of adsorption process. If the value of E is below 8 kJ/mol, the process is considered to be physisorption. An E value between 8 and 16 kJ/mol suggests an ion-exchange mechanism, while a value in the range of 20 to 40 kJ/mol indicates chemisorption. deswater.com Studies on various dyes have utilized the D-R model to determine their theoretical adsorption capacity and the nature of the adsorption energy. austinpublishinggroup.comnih.gov
Thermodynamic Analysis of this compound Adsorption
Thermodynamic analysis is crucial for determining the spontaneity and feasibility of an adsorption process. By calculating key thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), the nature of the adsorption (e.g., spontaneous or non-spontaneous, endothermic or exothermic) can be elucidated. sci-hub.se
Determination of Gibbs Free Energy (ΔG°)
The Gibbs free energy change (ΔG°) indicates the degree of spontaneity of an adsorption process. A negative value of ΔG° signifies that the adsorption is spontaneous and thermodynamically favorable. rsc.orgscirp.org The value of ΔG° can be calculated from the following equation:
ΔG° = -RT ln(Kc)
Where:
R is the universal gas constant (8.314 J/mol·K).
T is the absolute temperature in Kelvin (K).
Kc is the equilibrium constant.
The spontaneity of the adsorption of this compound has been confirmed in studies where ΔG° was calculated. For the adsorption of this compound onto chitosan, the ΔG° values were found to be negative, indicating a spontaneous process. zenodo.org The magnitude of ΔG° often becomes more negative with increasing temperature, suggesting that the adsorption is more favorable at higher temperatures. rsc.orgmdpi.com
Calculation of Enthalpy (ΔH°)
The enthalpy change (ΔH°) provides information about the heat effects associated with the adsorption. A positive ΔH° indicates that the process is endothermic, meaning it requires heat energy from the surroundings. Conversely, a negative ΔH° signifies an exothermic process that releases heat. colorfuldyes.com The standard enthalpy (ΔH°) and entropy (ΔS°) can be determined from the van't Hoff equation:
ln(Kc) = (ΔS°/R) - (ΔH°/RT)
By plotting ln(Kc) versus 1/T, ΔH° and ΔS° can be calculated from the slope and intercept, respectively. mdpi.com Studies on the adsorption of this compound have shown positive enthalpy changes, categorizing the adsorption as an endothermic process. researchgate.net This implies that an increase in temperature favors the adsorption of the dye.
Assessment of Entropy (ΔS°)
The entropy change (ΔS°) reflects the change in randomness or disorder at the solid-liquid interface during the adsorption process. colorfuldyes.com A positive ΔS° value suggests an increase in the randomness of the system, which can occur when the adsorbate molecules displace the adsorbed solvent molecules, leading to a net increase in the translational entropy. mdpi.com For the adsorption of this compound, positive entropy values have been reported, indicating increased disorder at the adsorbent-solution interface. researchgate.net
Activation Energy (Ea) of Adsorption
The activation energy (Ea) is the minimum energy required for the adsorption process to occur. It provides insight into the nature of the adsorption, whether it is physical adsorption (physisorption) or chemical adsorption (chemisorption). Generally, low activation energies (typically 5–40 kJ/mol) are characteristic of physisorption, while higher values (40–800 kJ/mol) suggest chemisorption. researchgate.net
In a study involving the removal of this compound, the activation energy was calculated to be 9.56 kJ/mol. researchgate.net This low value suggests that the adsorption process is primarily physical in nature. Physisorption involves weak van der Waals forces, and the process is often reversible.
Table of Research Findings on this compound Adsorption
| Parameter | Adsorbent | Value | Indication | Reference |
| Enthalpy (ΔH°) | Hydroxyapatite | 6.89 kJ/mol | Endothermic | researchgate.net |
| Entropy (ΔS°) | Hydroxyapatite | -254.4 J/mol·K | Decreased Randomness | researchgate.net |
| Gibbs Free Energy (ΔG°) | Hydroxyapatite | 81.43 to 96.7 kJ/mol | Non-spontaneous | researchgate.net |
| Activation Energy (Ea) | Hydroxyapatite | 9.56 kJ/mol | Physisorption | researchgate.net |
| Adsorption Capacity (q_m) | Chitosan | 103.09 mg/g | High Capacity | zenodo.org |
| Adsorption Capacity (q_m) | Phosphogypsum | 6.79 mg/g | Lower Capacity | zenodo.org |
Molecular Interactions in this compound Adsorption
The efficacy of the adsorption process is contingent upon the nature and strength of the interactions between this compound molecules and the surface of the adsorbent. These interactions are primarily categorized as electrostatic interactions, hydrogen bonding, and van der Waals forces.
Electrostatic Interactions
Electrostatic interactions play a crucial role in the adsorption of charged dye molecules. The surface charge of the adsorbent and the ionic nature of the dye dictate the strength of these interactions. For instance, in the adsorption of anionic dyes, a positively charged adsorbent surface under acidic conditions (low pH) will favor adsorption due to strong electrostatic attraction. Conversely, at higher pH levels, the surface may become negatively charged, leading to repulsion and decreased adsorption. nih.gov Studies on various dye-adsorbent systems have highlighted the significance of electrostatic interactions, often in conjunction with other mechanisms. nih.govresearchgate.netresearchgate.netrsc.org For example, the adsorption of certain dyes on modified chitosan has been attributed to the electrostatic attraction between the protonated adsorbent surface and the negatively charged dye molecules. researchgate.net The pH of the solution is a critical factor influencing these interactions, as it determines the surface charge of the adsorbent and the ionization state of the dye. nih.gov
Van der Waals Forces
Van der Waals forces, although weaker than electrostatic and hydrogen bonding interactions, are universally present and contribute to the adsorption of this compound. These non-specific, short-range forces arise from temporary fluctuations in electron density, leading to induced dipoles. unisalento.itnicc.fgov.be For non-polar dye molecules or on non-polar surfaces, van der Waals forces can be the primary mechanism of adsorption. core.ac.uk The planar structure of many dye molecules, including this compound, can enhance these interactions by allowing close contact with the adsorbent surface. unisalento.it Studies have indicated that for hydrophobic fibers, interactions with disperse dyes are a combination of hydrogen bonding, dipole-dipole forces, and van der Waals dispersion forces. nicc.fgov.be
Development and Characterization of Adsorbent Materials for this compound Removal
The quest for efficient and cost-effective dye removal has led to the development and investigation of a wide array of adsorbent materials. These can be broadly classified into inorganic adsorbents and biomass-based adsorbents, including activated carbons.
Inorganic Adsorbents (e.g., Hydroxyapatite, Phosphogypsum)
Inorganic materials have been extensively studied for their potential in dye adsorption due to their high surface area and specific surface chemistry.
Hydroxyapatite (HAp): Hydroxyapatite, with the chemical formula Ca₁₀(PO₄)₆(OH)₂, has demonstrated significant potential for the removal of azo dyes like this compound. researchgate.netresearch-nexus.netmedjchem.com It can be synthesized from various sources, including phosphogypsum, a byproduct of the phosphate industry. researchgate.netresearch-nexus.netmedjchem.com The adsorption capacity of HAp is influenced by factors such as contact time, adsorbent dosage, initial dye concentration, and pH. researchgate.netresearch-nexus.netmedjchem.com Studies have shown that HAp can effectively remove this compound from aqueous solutions. researchgate.netresearch-nexus.netmedjchem.com The mechanism of adsorption on HAp is often attributed to a combination of electrostatic interactions and the formation of surface complexes. researchgate.net
Phosphogypsum: Phosphogypsum, a waste product from phosphoric acid production, has also been investigated as a low-cost adsorbent for this compound. zenodo.org Research has explored its use in conjunction with other materials, such as chitosan, to enhance adsorption capacity. zenodo.org The Langmuir isotherm model has been found to best describe the adsorption equilibrium, with reported adsorption capacities varying depending on the specific adsorbent formulation. zenodo.org
Table 1: Adsorption Capacities of Inorganic Adsorbents for this compound
| Adsorbent | Adsorption Capacity (mg/g) | Reference |
|---|---|---|
| Phosphogypsum | 6.79 | zenodo.org |
Biomass-Based and Activated Carbon Adsorbents
Biomass-based adsorbents have gained considerable attention due to their low cost, abundance, and eco-friendly nature. frontiersin.orgbiointerfaceresearch.comresearchgate.netdntb.gov.ua This category includes a wide range of materials, from agricultural wastes to activated carbons derived from them.
Biomass-Based Adsorbents: Various biomass materials, such as olive pomace and chitosan, have been successfully used to remove disperse dyes. unisalento.itzenodo.org The adsorption mechanism is often a complex interplay of the molecular interactions discussed earlier. For example, chitosan, a biopolymer derived from chitin, has shown a high adsorption capacity for this compound, with the Langmuir model providing a good fit for the equilibrium data. zenodo.org
Activated Carbon: Activated carbon is a highly effective and widely used adsorbent for dye removal due to its large surface area and porous structure. scirp.orgresearchgate.net It can be produced from various carbonaceous precursors, including date palm seeds. researchgate.net Studies on the adsorption of disperse blue dyes onto activated carbon have shown that the process is influenced by pH, adsorbent dose, and contact time. researchgate.net The equilibrium data for Disperse Blue adsorption on activated carbon prepared from Iraqi date seeds was best described by the Langmuir isotherm model, with a maximum monolayer adsorption capacity of 8.13 mg/g. researchgate.net Kinetic studies indicated that the adsorption follows a pseudo-second-order model. researchgate.net
Table 2: Adsorption Capacities of Biomass-Based and Activated Carbon Adsorbents for this compound
| Adsorbent | Adsorption Capacity (mg/g) | Reference |
|---|---|---|
| Chitosan | 103.09 | zenodo.org |
| Activated Carbon (from Iraqi date seeds) | 8.13 | researchgate.net |
Dye Substrate Interaction and Dyeing Mechanisms of Disperse Blue 165
Molecular Mechanisms of DISPERSE BLUE 165 Uptake by Polymeric Substrates
The uptake of this compound by polymeric substrates is a complex process influenced by the chemical nature of both the dye and the fiber. The mechanism is primarily one of diffusion, where the dye molecules move from the surface into the amorphous regions of the polymer.
Interaction with Synthetic Fibers (e.g., Polyester (B1180765), Cellulose (B213188) Acetate (B1210297), Polyamides)
Polyester: Polyester fibers, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), are the most common substrates for this compound. The hydrophobic nature of both the dye and the polyester fiber is the primary driver for the dyeing process, following the principle of "like dissolves like". nih.gov The coloration mechanism involves the dye dissolving in the polymer matrix to form a solid-solid solution. nih.goviarc.fr High temperatures, typically between 120°C to 130°C, are necessary to increase the thermal motion of the polymer chains, which allows the dye molecules to penetrate the fiber structure. hermetachem.com The presence of cyano groups ortho to the azo bond in the dye's structure can result in lower residual amounts of dye on the elastane portion of polyester/elastane blends after clearing processes. scribd.com
Cellulose Acetate: this compound is also suitable for dyeing cellulose acetate fibers. nih.goviarc.fr Similar to polyester, the interaction is based on the hydrophobic character of the dye and the fiber. However, the dyeing temperature for cellulose diacetate is generally kept below 85°C to prevent hydrolysis of the acetyl groups. blogspot.com Cellulose triacetate, being more hydrophobic and crystalline than diacetate, requires higher dyeing temperatures, sometimes up to 130°C, for effective dye penetration. blogspot.com The dye can be used for direct printing on triacetate fabrics. colorfuldyes.comalibaba.com
Polyamides (Nylon): The use of this compound on polyamide fibers like nylon is generally not recommended. colorfuldyes.comalibaba.com While disperse dyes can be used to dye nylon, they often exhibit poor fastness properties compared to their performance on polyester. aatcc.org Specifically for this compound, it is noted to not dye nylon effectively. worlddyevariety.com The interactions between disperse dyes and polyamides can involve hydrogen bonds and van der Waals forces, but the affinity is often lower than that of acid dyes, which form stronger ionic bonds with the amino groups in the polyamide structure. colorfuldyes.com
Role of Non-Covalent Interactions in Dye Fixation
The stability and fastness properties of this compound on synthetic fibers are determined by the strength and nature of the non-covalent interactions between the dye molecules and the polymer chains. These interactions anchor the dye within the fiber matrix.
Van der Waals Forces in Dye-Fiber Interactions
Van der Waals forces are the predominant intermolecular forces responsible for the fixation of this compound within synthetic fibers. researchgate.netnicc.fgov.be These weak, short-range forces arise from the temporary fluctuations in electron density around the dye and polymer molecules. The large, planar structure of the this compound molecule allows for close contact with the linear polymer chains of fibers like polyester, maximizing the cumulative effect of these forces. The strength of the van der Waals interactions is directly related to the surface area of contact between the dye and the fiber, contributing significantly to the dye's fastness properties. The large relative molecular weight of the dye enhances the effect of van der Waals forces. colorfuldyes.com
Influence of this compound Molecular Structure on Substrate Affinity
The molecular structure of this compound is a key determinant of its dyeing properties and affinity for different substrates.
| Property | Influence on Dyeing |
| Hydrophobic Nature | The overall non-ionic and hydrophobic character of the molecule is the primary reason for its affinity towards hydrophobic fibers like polyester and cellulose acetate. nih.gov |
| Molecular Size | The relatively large molecular size contributes to good sublimation fastness, a critical property for high-temperature dyeing processes like thermofixation. aatcc.org |
| Electron-Withdrawing Groups | The presence of nitro (NO₂) and cyano (CN) groups, which are strong electron-withdrawing groups, influences the color of the dye and can contribute to its overall stability. iarc.fr |
| Substituents | The specific arrangement of substituents on the aromatic rings affects the dye's shade, fastness properties, and its dyeing kinetics. To improve dyeability, mixtures with related structures, such as those derived from N,N-di-n-propyl-m-acetamidoaniline couplers, have been utilized. aatcc.org |
Impact of Innovative Dyeing Media on Dyeing Mechanisms
The textile industry is a significant consumer of water and energy, and traditional aqueous dyeing processes for synthetic fibers like polyester often require high temperatures and environmentally problematic auxiliaries. ni.ac.rsmdpi.com Disperse dyes, the primary choice for polyester, have poor water solubility, necessitating the use of dispersing agents to prevent aggregation. ni.ac.rs In response to growing environmental concerns, research has shifted towards innovative and greener dyeing media to reduce water consumption and eliminate the need for toxic chemicals. mdpi.comnih.gov Among the most promising alternatives are Deep Eutectic Solvents (DES), which have been explored as a non-aqueous medium for dyeing with disperse dyes, including this compound. nih.gov
Deep Eutectic Solvents (DES) are a class of solvents typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), like urea (B33335) or ethylene (B1197577) glycol. tandfonline.comrsc.org These components, through hydrogen bonding, form a eutectic mixture with a melting point significantly lower than that of the individual components. tandfonline.com DES are gaining considerable attention as "new green solvents" due to their low toxicity, low cost, biodegradability, non-flammability, and simple preparation. sciencegate.appresearchgate.net
In the context of dyeing, DES act as a solvent for disperse dyes, which are normally insoluble in water. ni.ac.rs This eliminates the need for dispersing agents and can reduce water consumption drastically, in some cases enabling water-free dyeing. mdpi.comnih.gov Research has shown that DES can effectively dissolve disperse dyes, forming stable liquid dye solutions that improve dyeing efficiency and color strength. ni.ac.rsresearchgate.net
Detailed Research Findings:
A study focusing on the dyeing of cellulose acetate nanofibers with this compound:1 explored the use of two different choline chloride-based DES: one with ethylene glycol (CC:EG) and another with urea (CC:Urea). researchgate.net The research found that the dyeing process in the CC:EG medium resulted in superior color fixation compared to the CC:Urea medium. researchgate.netresearchgate.net This suggests that the choice of HBD in the DES formulation plays a critical role in the dyeing mechanism and outcome. The study also highlighted that dyeing in DES could be accomplished in a significantly shorter time compared to conventional methods. researchgate.net
The mechanism of dyeing in DES involves the solvent's ability to swell the fiber, facilitating the diffusion of the dissolved dye molecules into the polymer matrix. The high concentration of dye achievable in DES contributes to a more efficient dyeing process. For instance, the diffusion coefficient for a disperse dye was found to be greater in a CC:EG medium compared to a CC:Urea medium, leading to better dye uptake. researchgate.net
Table 1: Comparison of DES Media for Dyeing with Disperse Dyes
| DES Composition | Substrate | Key Findings | Reference |
|---|---|---|---|
| Choline chloride:Ethylene glycol (CC:EG) | Cellulose Acetate Nanofibers | Superior color fixation and higher dye diffusion coefficient compared to CC:Urea. | researchgate.net |
| Choline chloride:Urea (CC:Urea) | Cellulose Acetate Nanofibers | Lower color fixation properties compared to CC:EG. | researchgate.net |
| Betaine-based NADES | Polyester Fabric | Eliminated the need for carriers and dispersants; reduced water consumption. | ni.ac.rs |
| Choline chloride, urea, glycerin | Polyester Fibers | Better color strength and sublimation fastness than conventional aqueous dyeing. | ni.ac.rs |
The thermodynamic and kinetic parameters of dyeing with this compound in DES have also been analyzed. researchgate.net Such studies help in understanding the affinity of the dye for the fiber in the DES medium and the energy changes associated with the dyeing process. The standard affinity, enthalpy (heat of dyeing), and entropy changes provide a scientific basis for optimizing the dyeing conditions for maximum efficiency and quality. researchgate.net
Computational and Theoretical Chemistry Studies of Disperse Blue 165
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the molecular properties of dyes. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons within the molecule, which governs its chemical and physical behavior. For Disperse Blue 165, both Density Functional Theory (DFT) and high-level ab initio methods have been employed to investigate its electronic landscape.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of organic dyes due to its favorable balance of accuracy and computational cost. scispace.com In the study of this compound, DFT calculations have been utilized to optimize ground-state geometries and identify stable conformers. nih.govresearchgate.net
One study employed the M06 functional with a 6-31G* basis set to optimize the structures of different conformers of DB165. nih.gov This level of theory is part of a broader practice where DFT methods, such as those using the B3LYP functional, are applied to explain the structural properties of dye molecules. scispace.com For DB165, two different conformers resulting from distinct intramolecular hydrogen bond patterns were identified and computationally characterized. nih.gov Time-Dependent DFT (TDDFT) has also been applied to calculate vertical excitation energies, which correspond to the molecule's absorption of light. nih.gov However, for DB165, TDDFT was found to overestimate the energy of the absorption maximum. nih.gov
Table 1: Calculated Vertical Excitation Energies for this compound Conformers This table presents theoretical data on the vertical excitation energies for two conformers of this compound, as calculated by different computational methods. The experimental absorption maximum is provided for comparison.
| Computational Method | Conformer | Calculated Vertical Excitation Energy (eV) | Experimental Absorption Maximum (eV) |
|---|---|---|---|
| TDDFT | Conformer 1 | Overestimated vs. Experiment nih.gov | 2.03 nih.gov |
| Conformer 2 | |||
| RASPT2 | Conformer 1 | ~2.23 - 2.33 | 2.03 nih.gov |
| Conformer 2 | ~2.23 - 2.33 |
For a more accurate description of excited states, particularly in complex systems like push-pull azobenzenes, high-level ab initio methods are often required. The Restricted Active Space Second-Order Perturbation Theory (RASPT2) method has been applied to this compound to provide a more precise calculation of its electronic transitions. nih.gov
While computationally more demanding than DFT, RASPT2 has shown to be more accurate for DB165, with a calculated error of only 0.2–0.3 eV for the vertical excitation energies. nih.gov These calculations confirmed that the absorption spectrum of DB165, which shows a main peak at 2.03 eV and a shoulder at 2.18 eV, is due to a bright ππ* electronic transition that possesses significant charge transfer (CT) character. nih.gov The application of such advanced methods is crucial for correctly interpreting spectroscopic data and understanding the nature of the electronic states involved in the dye's photophysical behavior. nih.gov
Density Functional Theory (DFT) Applications
Modeling of Photophysical Properties
Modeling the photophysical properties of this compound is key to understanding its function as a dye and its potential in other light-driven applications. Computational simulations can trace the fate of the molecule after it absorbs light, mapping out the complex processes of energy dissipation and structural change.
Simulations of the excited state behavior of this compound have been performed by combining high-resolution transient absorption experiments with quantum chemistry calculations. nih.gov Upon photoexcitation, the molecule is promoted to an electronically excited state. For many azobenzene derivatives, this leads to deactivation through pathways that involve conical intersections (CIs), which facilitate ultrafast transitions from a bright ππ* state to a dark nπ* state. nih.gov This efficient non-radiative decay is a possible reason why fluorescence has not been detected in DB165. nih.gov The study of its excited state dynamics helps to connect specific structural features, like intramolecular hydrogen bonds, with the observed deactivation mechanisms. nih.gov
A defining characteristic of azobenzene compounds is their ability to undergo trans ⇆ cis photoisomerization. nih.gov However, computational studies suggest that this pathway is hindered in this compound. nih.gov Theoretical models indicate that strong intramolecular hydrogen bonds in the trans isomer act as a "molecular lock". nih.gov This lock stabilizes the planar trans configuration and creates a significant energy barrier along the CNNC torsion coordinate, which is the primary motion for photoisomerization. nih.gov The prevention of isomerization is supported by experimental data showing the disappearance of the ground-state bleach (GSB) signal in transient absorption spectra, a hallmark of a blocked isomerization channel. nih.gov The height of this energy barrier is thought to be tunable by altering the strength of the hydrogen bond. nih.gov
Excited State Behavior Simulations
Computational Investigation of Tautomerism and Conformational Stability
The three-dimensional structure of a dye molecule, including its possible tautomers and conformers, profoundly influences its properties. Computational chemistry provides a powerful lens for examining the relative stability of these different forms.
For this compound, computational optimizations have identified at least two stable conformers based on different intramolecular hydrogen bonding patterns. nih.gov The presence of a traditional N-H···N hydrogen bond has been shown to be a critical factor in the molecule's stability. nih.gov This intramolecular hydrogen bond is significantly stronger than the C-H···N "methyl H-bond" found in the related Disperse Blue 366 dye and is a key reason for the increased stability of the planar trans isomer in DB165. nih.gov This stabilization effectively prevents the molecule from undergoing photoisomerization, a finding that provides clear guidelines for the rational design of azobenzene-based photoswitches where the excited state behavior can be controlled by tuning the strength of such intramolecular interactions. nih.gov
Predictive Modeling of Structure-Performance Relationships
Computational and theoretical chemistry studies are pivotal in establishing predictive models for the structure-performance relationships of dyes like C.I. This compound. These models leverage quantum chemistry, molecular dynamics (MD), and quantitative structure-property relationship (QSPR) approaches to correlate molecular features with macroscopic performance characteristics such as color strength, light fastness, and dyeing efficiency. By understanding these relationships, the design of new dyes with enhanced properties can be accelerated.
Research into anthraquinone (B42736) dyes, the class to which this compound belongs, has demonstrated that structural modifications significantly influence their performance. mdpi.com For instance, the stability of anthraquinone dyes is generally superior to that of azo dyes. acs.org Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to investigate how substituents affect the electronic and optical properties of the dye molecules. mdpi.comresearchgate.net
One key area of predictive modeling is the analysis of how intramolecular interactions affect dye stability. For this compound, quantum chemistry calculations, including TDDFT and RASPT2, have been used to study its photoexcited state behavior. nih.govacs.orgfigshare.com These studies have revealed that intramolecular hydrogen bonds can act as a "molecular lock," which stabilizes the trans isomer of the molecule. nih.govacs.orgfigshare.com This stabilization increases the energy barrier for photoisomerization, a process that can lead to color fading. nih.govfigshare.com By modeling these energy barriers, the lightfastness of the dye can be predicted.
The relationship between the molecular structure of anthraquinone dyes and their alignment in guest-host liquid crystal systems has also been a focus of computational studies. mdpi.comwhiterose.ac.uk While not a direct application for textile dyeing, these studies provide valuable insights into structure-performance relationships. For example, MD simulations and DFT calculations have been used to predict order parameters, which are a measure of how well dye molecules align within a host material. mdpi.comresearchgate.netwhiterose.ac.uk This alignment is crucial for applications requiring high dichroism. mdpi.com Such models have shown that factors like the position and length of terminal chains on the anthraquinone core can significantly impact the order parameter and, consequently, the optical performance. mdpi.comresearchgate.net
Predictive models have also been developed for the dyeing process itself. For instance, Generalized Regression Neural Network (GRNN) and Back Propagation Neural Network (BPNN) models have been used to predict the dye-uptake of disperse dyes on polyester (B1180765) in supercritical carbon dioxide, demonstrating high predictive accuracy. mdpi.com While this specific study focused on Disperse Blue 79, the methodology is applicable to other disperse dyes like this compound. mdpi.com
The performance of this compound is also influenced by the substrate it is applied to. Studies have shown that the light fastness of this compound is better on polyester and cellulose (B213188) triacetate than on nylon. researchgate.net Predictive models can help to understand these differences by simulating the interactions between the dye molecule and the polymer chains of the different fibers.
Furthermore, the performance of this compound can be enhanced when used in mixtures with other dyes. For example, blending it with Disperse Blue 60 has been shown to increase the color strength and build-up on polyester. QSPR models could potentially predict such synergistic effects by taking into account the intermolecular interactions between the different dye molecules.
The following tables summarize some of the key structure-performance relationships for this compound and related anthraquinone dyes that have been investigated using computational and theoretical methods.
Table 1: Predicted and Observed Performance Characteristics of this compound
| Performance Characteristic | Influencing Structural/Environmental Factor | Research Finding |
|---|---|---|
| Light Fastness | Intramolecular Hydrogen Bonds | Intramolecular H-bonds stabilize the molecule, increasing the energy barrier for photoisomerization and thus enhancing light fastness. nih.govacs.orgfigshare.com |
| Light Fastness | Substrate Type | Exhibits better light fastness on polyester and cellulose triacetate compared to nylon. researchgate.net |
| Color Strength & Build-up | Blending with other dyes | When mixed with Disperse Blue 60, the color strength and build-up on polyester are synergistically increased. |
| Dyeing Properties | Dyeability | The dyeability of this compound can be improved by using a mixture of N,N-diethyl- and N,N-di-n-propyl-m-acetamidoaniline couplers in its synthesis. aatcc.org |
Table 2: Computational Modeling Approaches for Predicting Dye Performance
| Modeling Technique | Predicted Property | Key Insights |
|---|---|---|
| TDDFT & RASPT2 | Photoexcited state behavior, photoisomerization energy barrier | Provides a quantum mechanical understanding of the factors contributing to lightfastness. nih.govacs.orgfigshare.com |
| MD Simulations & DFT | Order parameters, dichroic ratio, absorption spectra | Allows for the prediction of optical properties based on molecular structure and alignment in a host material. mdpi.comresearchgate.netwhiterose.ac.uk |
| GRNN & BPNN | Dye-uptake in supercritical CO₂ | Demonstrates the potential of machine learning models to predict dyeing performance under specific conditions. mdpi.com |
| QSPR | Structure-performance relationships | Can be used to correlate a wide range of molecular descriptors with performance metrics like fastness and color strength. |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| C.I. Disperse Blue 60 |
| C.I. Disperse Blue 79 |
| C.I. This compound |
| Cellulose triacetate |
| N,N-diethyl-m-acetamidoaniline |
| N,N-di-n-propyl-m-acetamidoaniline |
| Nylon |
Analytical Method Development for Disperse Blue 165 Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of Disperse Blue 165, providing the necessary separation of the dye from other components in a mixture.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is a powerful tool for the analysis of this compound. This technique allows for both the separation and sensitive detection of the dye and its related compounds. lcms.cz
In a study analyzing disperse dyes in synthetic garments, HPLC coupled with a high-resolution mass spectrometer (HRMS) was used for the initial screening and identification of various dyes, including this compound. nih.gov For quantification, a triple quadrupole mass spectrometer (HPLC/TSQ MS) was employed, demonstrating good linearity and low limits of quantification. nih.gov The use of internal standards, such as quinoline-d7, helps to ensure the accuracy of the quantification. nih.govresearchgate.net
The inclusion of a mass detector provides a higher level of confidence in the identification of compounds and can help in confirming the presence of impurities. lcms.cz For instance, an impurity in a Disperse Blue 3 standard was confirmed using the combined data from a photodiode array (PDA) detector and a mass detector. lcms.cz
Table 1: HPLC/MS Parameters for Disperse Dye Analysis
| Parameter | Setting |
|---|---|
| LC System | ACQUITY Arc |
| Column | XBridge C18, 2.1 x 150 mm, 5 µm |
| Mobile Phase A | 10 mmol Ammonium acetate (B1210297), pH 3.6 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| PDA Detection | 210 to 800 nm |
| MS Detection | QDa MS scan (100–600 m/z) |
This table is based on a standard method for the analysis of nine disperse dyes and may require optimization for this compound specifically. lcms.cz
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Components and Degradation Products
Gas Chromatography-Mass Spectrometry (GC/MS) is particularly useful for analyzing the more volatile breakdown products of azo dyes like this compound. epa.gov Chemical reduction of the dye can produce aromatic amines, which are often more volatile and amenable to GC/MS analysis. epa.gov This approach can provide valuable information about the potential toxicity of the dye's degradation products in the environment. epa.gov
In research on textile dye degradation, GC/MS has been used to identify the byproducts formed during electrochemical treatment. doi.org For example, after the degradation of Direct Red 31, the resulting products were extracted with dichloromethane (B109758) and analyzed by GC/MS. doi.org A similar methodology can be applied to study the degradation of this compound.
Spectroscopic Methods for Real-time Monitoring and Quantification in Research Studies
Spectroscopic methods, particularly UV-Vis spectroscopy, are widely used for the real-time monitoring of dye concentrations and degradation kinetics.
UV-Vis spectroscopy can be employed to monitor the decolorization of dye solutions during degradation processes. researchgate.netnih.gov The change in absorbance at the maximum absorption wavelength (λmax) of the dye is proportional to its concentration. nih.gov In a study on the degradation of various dyes, UV-Vis spectroscopy was used to evaluate the reduction in dye concentration after photocatalytic and bacterial treatments. nih.gov This technique is also valuable for studying the dissolution kinetics of disperse dyes in different media, such as supercritical carbon dioxide. mdpi.com By monitoring the absorbance over time, researchers can determine the rate of dissolution. mdpi.com
Methodologies for Identification and Quantification of Degradation Products and Impurities
The identification of degradation products and impurities is crucial for understanding the environmental fate and potential toxicity of this compound. A combination of chromatographic and spectroscopic techniques is often employed for this purpose.
LC/MS/MS is a highly sensitive and specific technique for identifying and quantifying trace levels of dyes and their byproducts. epa.gov Tandem mass spectrometry (MS/MS) provides structural information that aids in the identification of unknown compounds. epa.gov In the analysis of textile effluents, GC-MS is a common method for identifying the degradation products of dyes following treatment processes. doi.orgresearchgate.netresearchgate.net
Development of Microextraction and Sample Preparation Techniques for Complex Matrices
The effective extraction of this compound from complex matrices like textiles and wastewater is a critical step before instrumental analysis.
For textile samples, a common method involves cutting the textile into small pieces and extracting the dye using an organic solvent, such as dichloromethane, with the aid of ultrasonication at an elevated temperature. nih.govresearchgate.net The extract is then typically filtered and concentrated before analysis. nih.govresearchgate.net
For liquid samples like wastewater, solid-phase extraction (SPE) followed by HPLC with diode-array detection (DAD) or UPLC-MS/MS can provide high sensitivity for the quantification of dyes. The development of green and miniaturized extraction techniques, such as liquid-phase microextraction (LPME) and stir-bar sorptive extraction (SBSE), aims to reduce solvent consumption and simplify sample preparation. mdpi.com These modern techniques offer promising alternatives for the analysis of this compound in various environmental samples. mdpi.com
Q & A
Q. What are the key physicochemical properties of Disperse Blue 165:1, and how do they influence its application in textile dyeing?
Methodological Answer : To evaluate physicochemical properties, conduct systematic measurements of:
- Melting point (257–259°C) to assess thermal stability during dyeing processes .
- Density (1.28 g/cm³) and refractive index (1.631) for compatibility with polymer matrices .
- Solubility in polar/nonpolar solvents to optimize dye dispersion in synthetic fibers.
- pH stability using spectrophotometric analysis to determine degradation thresholds under acidic/alkaline conditions.
Q. Table 1: Key Physicochemical Properties of this compound:1
| Property | Value/Description | Relevance in Textile Applications |
|---|---|---|
| Molecular Formula | C₂₀H₁₉N₇O₃ | Determines molecular interactions |
| Melting Point | 257–259°C | Thermal stability during processing |
| Stability with Metal Ions | Stable with Fe²⁺/Cu²⁺ | Compatibility with industrial equipment |
| Vapor Pressure | 5.94E-19 mmHg (25°C) | Low volatility ensures dye retention |
Q. How can researchers design experiments to characterize the spectral properties of this compound:1?
Methodological Answer :
- UV-Vis Spectroscopy : Measure λmax (absorption peak) in solvents like dimethylformamide (DMF) to assess dye intensity and wavelength specificity .
- Chromatographic Analysis : Use HPLC to quantify purity and identify by-products (e.g., nitro derivatives) from synthesis .
- FTIR Spectroscopy : Analyze functional groups (e.g., -NO₂, -CN) to confirm structural integrity .
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability in absorbance values .
Q. Best Practices :
- Replicate measurements across three independent trials.
- Calibrate instruments using certified reference materials.
Q. What experimental approaches resolve contradictions in reported photodegradation rates of this compound:1 under UV exposure?
Methodological Answer : Conflicting data often arise from variations in experimental design. To address this:
Control Variables : Standardize light intensity (e.g., 300–400 nm UV lamps), substrate type (polyester vs. nylon), and humidity levels .
Degradation Pathways : Use LC-MS to identify intermediates (e.g., nitroso or amine derivatives) and quantify reaction kinetics .
Mixed-Methods Analysis : Combine quantitative degradation rates with qualitative SEM imaging of fiber surface damage .
Q. Example Workflow :
- Step 1 : Accelerated UV exposure (72 hrs) under controlled conditions.
- Step 2 : Compare HPLC chromatograms of degraded vs. pristine dye.
- Step 3 : Perform DFT calculations to predict bond dissociation energies of vulnerable functional groups (e.g., azo bonds) .
Q. How can computational modeling predict the environmental impact of this compound:1 in aquatic systems?
Methodological Answer :
- QSAR Models : Corrogate molecular descriptors (e.g., logP = 3.1) with ecotoxicity data to predict bioaccumulation in aquatic organisms .
- Molecular Dynamics Simulations : Simulate dye interactions with water molecules to assess solubility and persistence .
- Life Cycle Assessment (LCA) : Quantify energy inputs and wastewater outputs from synthesis to disposal phases .
Q. Table 2: Computational Parameters for Environmental Risk Assessment
| Parameter | Tool/Model | Output Metric |
|---|---|---|
| Hydrolysis Rate | EPI Suite | Half-life in aqueous environments |
| Ecotoxicity | ECOSAR | LC₅₀ for fish/daphnia |
| Adsorption Potential | Molecular Docking (AutoDock Vina) | Binding affinity to soil organic matter |
Q. What advanced techniques validate the mechanistic pathways of this compound:1 degradation in anaerobic conditions?
Methodological Answer :
- Isotopic Labeling : Use <sup>15</sup>N-labeled azo groups to track nitrogen release during microbial degradation .
- Metagenomic Sequencing : Identify microbial consortia (e.g., Shewanella spp.) responsible for reductive cleavage of azo bonds .
- In Situ Raman Spectroscopy : Monitor real-time structural changes in dye molecules during anaerobic incubation .
Q. Critical Considerations :
- Compare degradation efficiency across pH gradients (4–9).
- Validate metabolite toxicity using Vibrio fischeri bioluminescence assays .
Reference :
Guidelines for Data Presentation (Aligned with and ):
- Tables : Use Roman numerals for labeling (e.g., Table I, Table II). Include footnotes for statistical significance (e.g., p < 0.05).
- Figures : Ensure high-resolution chromatograms/spectra with error bars for reproducibility.
- Ethical Reporting : Disclose conflicts of interest and funding sources in compliance with journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
